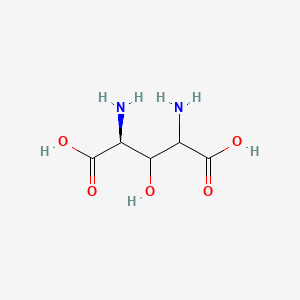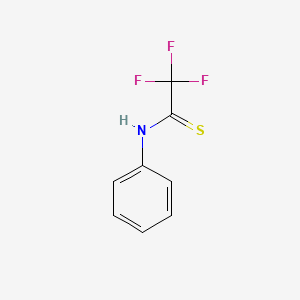
2-Cyclohexen-3-ol-1-one, 2-benzoyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclohexen-3-ol-1-one, 2-benzoyl- is an organic compound that belongs to the class of cyclohexenones It is characterized by a cyclohexene ring with a hydroxyl group and a ketone group, along with a benzoyl group attached to the ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexen-3-ol-1-one, 2-benzoyl- can be achieved through several methods. One common approach involves the reaction of cyclohexenone with benzoyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency.
Another method involves the use of a Friedel-Crafts acylation reaction, where cyclohexenone is treated with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This method also provides a straightforward route to the target compound.
Industrial Production Methods
On an industrial scale, the production of 2-Cyclohexen-3-ol-1-one, 2-benzoyl- can be carried out using continuous flow reactors to ensure consistent quality and yield. The use of catalytic processes and optimized reaction conditions helps in achieving high efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Cyclohexen-3-ol-1-one, 2-benzoyl- undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The benzoyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-Cyclohexen-3-one, 2-benzoyl-.
Reduction: Formation of 2-Cyclohexen-3-ol, 2-benzoyl-.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Cyclohexen-3-ol-1-one, 2-benzoyl- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Cyclohexen-3-ol-1-one, 2-benzoyl- involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also inhibit certain enzymes by forming covalent bonds with active site residues, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Cyclohexenone: A simpler analog without the benzoyl group.
2-Cyclohexen-1-ol: Contains a hydroxyl group but lacks the benzoyl group.
3-Methyl-2-cyclohexen-1-one: A methyl-substituted analog.
Uniqueness
2-Cyclohexen-3-ol-1-one, 2-benzoyl- is unique due to the presence of both a hydroxyl group and a benzoyl group on the cyclohexene ring. This combination of functional groups imparts distinct reactivity and potential for diverse applications compared to its simpler analogs.
Properties
CAS No. |
61834-43-3 |
|---|---|
Molecular Formula |
C13H12O3 |
Molecular Weight |
216.23 g/mol |
IUPAC Name |
2-[hydroxy(phenyl)methylidene]cyclohexane-1,3-dione |
InChI |
InChI=1S/C13H12O3/c14-10-7-4-8-11(15)12(10)13(16)9-5-2-1-3-6-9/h1-3,5-6,16H,4,7-8H2 |
InChI Key |
WUYUXKITFJSTFR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C(=C(C2=CC=CC=C2)O)C(=O)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Bromo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline](/img/structure/B14557169.png)





![2-[(2-Methylacryloyl)oxy]cyclohexyl decanoate](/img/structure/B14557194.png)


methylidene}-4-chlorocyclohexa-2,4-dien-1-one](/img/structure/B14557231.png)


![4-Propylphenyl 4'-heptyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14557242.png)
